Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
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Overview
Description
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrimidine ring bearing a trifluoromethyl group
Mechanism of Action
Target of Action
It’s known that pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound may interact with a variety of cellular targets, depending on the specific context.
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound’s action is associated with the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively.
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as trifluoromethyl-substituted aldehydes and amines.
Piperazine Ring Formation: The piperazine ring is often formed through cyclization reactions involving ethylenediamine derivatives.
Coupling Reactions: The final step involves coupling the pyrimidine and piperazine rings using benzyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: It is explored for its use in the development of novel materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate: Similar structure but with a chloro group instead of a trifluoromethyl group.
Benzyl 4-(6-methylpyrimidin-4-yl)piperazine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-10-15(22-12-21-14)23-6-8-24(9-7-23)16(25)26-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQXZPFRAVLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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